molecular formula C8H8O5S B14292542 2-(Acetyloxy)benzene-1-sulfonic acid CAS No. 113661-88-4

2-(Acetyloxy)benzene-1-sulfonic acid

Cat. No.: B14292542
CAS No.: 113661-88-4
M. Wt: 216.21 g/mol
InChI Key: VBDFPNJHQVMOPA-UHFFFAOYSA-N
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Description

2-(Acetyloxy)benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of an acetyloxy group attached to the benzene ring, along with a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetyloxy)benzene-1-sulfonic acid typically involves the sulfonation of benzene followed by acetylation. The sulfonation process can be carried out using fuming sulfuric acid or sulfur trioxide in the presence of concentrated sulfuric acid . The reaction conditions usually involve heating benzene under reflux with the sulfonating agent to produce benzenesulfonic acid .

For the acetylation step, acetic anhydride is commonly used as the acetylating agent. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid to facilitate the formation of the acetyloxy group .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors for the sulfonation and acetylation steps. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Acetyloxy)benzene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acid derivatives, sulfonamides, and various substituted aromatic compounds .

Scientific Research Applications

2-(Acetyloxy)benzene-1-sulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Acetyloxy)benzene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may modulate the activity of certain enzymes. The sulfonic acid group can interact with positively charged sites on proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for versatile chemical modifications and interactions with various molecular targets .

Properties

CAS No.

113661-88-4

Molecular Formula

C8H8O5S

Molecular Weight

216.21 g/mol

IUPAC Name

2-acetyloxybenzenesulfonic acid

InChI

InChI=1S/C8H8O5S/c1-6(9)13-7-4-2-3-5-8(7)14(10,11)12/h2-5H,1H3,(H,10,11,12)

InChI Key

VBDFPNJHQVMOPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1S(=O)(=O)O

Origin of Product

United States

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